molecular formula C4H8N2O2 B111815 3-Aminoazetidine-3-carboxylic acid CAS No. 138650-25-6

3-Aminoazetidine-3-carboxylic acid

Cat. No.: B111815
CAS No.: 138650-25-6
M. Wt: 116.12 g/mol
InChI Key: DFSBPJSOVRGSTO-UHFFFAOYSA-N
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Safety and Hazards

The safety information for 3-Aminoazetidine-3-carboxylic acid includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, and H319 .

Future Directions

The azetidine moiety in 3-Aminoazetidine-3-carboxylic acid is likely a β-turn inducer . This unexpected hydrogen bond increases the number of conformational options offered by N-substituted 3-aminoazetidine-3-carboxylic acids when designing foldamers with new and predictable 3D structures .

Mechanism of Action

Target of Action

3-Aminoazetidine-3-carboxylic acid is a small-membered azaheterocyclic α- and β-amino acid derivative It’s worth noting that similar compounds have been found to have potential interest for biological and foldameric applications .

Mode of Action

It’s known that these types of compounds can undergo various transformations via nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles . This suggests that the compound could interact with its targets through these mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

Similar compounds have been found to be involved in various biological processes . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available in the literature. Therefore, it’s difficult to outline its impact on bioavailability. It’s known that the compound is a solid at room temperature, which could influence its absorption and distribution .

Result of Action

Similar compounds have been found to have potential biological applications , suggesting that this compound could also have significant molecular and cellular effects.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it could be relatively stable under various environmental conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoazetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted azetidine derivatives, which can be further utilized in the synthesis of complex molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

3-aminoazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-4(3(7)8)1-6-2-4/h6H,1-2,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSBPJSOVRGSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567105
Record name 3-Aminoazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138650-25-6
Record name 3-Aminoazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of 3-Aminoazetidine-3-carboxylic acid affect peptide structure?

A: Research suggests that the this compound moiety exhibits a propensity to induce β-turns within peptide chains. [] This structural influence arises from the unique conformational constraints imposed by the tetrasubstituted α-carbon and the azetidine ring. Additionally, this amino acid derivative can participate in a distinctive main-chain-to-side-chain hydrogen bond. This bond involves the nitrogen atom of the azetidine ring acting as a hydrogen bond acceptor, interacting with the amide NH of the subsequent amino acid residue. [] This interaction further contributes to the specific folding patterns adopted by peptides containing this compound.

Q2: What are the implications of these structural features for peptide design?

A: The ability of this compound to influence peptide folding opens up exciting avenues for designing foldamers with predictable three-dimensional structures. [] By incorporating this building block into peptide sequences, researchers can potentially fine-tune the conformation and, consequently, the biological activity of these molecules. This approach holds promise for developing novel peptides with tailored functions for various applications, including drug discovery and biomaterial engineering.

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